N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-16(20-12-11-14-7-3-1-4-8-14)13-26-19-23-22-18(27-19)21-17(25)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSZEIYHMJZGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a benzamide moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula of this compound is C20H17F3N4O2S2, with a molecular weight of 466.5 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F3N4O2S2 |
| Molecular Weight | 466.5 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The thiadiazole moiety is known for its role in enhancing drug efficacy through diverse mechanisms:
- Adenosine Receptor Modulation : Compounds containing thiadiazole rings have shown promising results as adenosine receptor antagonists. For instance, related thiadiazole derivatives have demonstrated high affinity for adenosine A1 and A3 receptors, suggesting a potential pathway for therapeutic action against cancer and inflammatory diseases .
- Anticancer Activity : Research indicates that derivatives of thiadiazoles exhibit cytotoxic properties against various cancer cell lines. For example, studies have reported IC50 values indicating significant growth inhibition in breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The structure–activity relationship (SAR) studies reveal that substituents on the thiadiazole ring significantly influence anticancer activity.
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored, with findings showing comparable efficacy to standard antibiotics against various bacterial strains such as E. coli and S. aureus. The presence of the phenethylamino group may enhance the compound's ability to penetrate bacterial membranes.
Case Studies
Several studies have investigated the biological activity of related compounds within the same structural class:
- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their anticancer properties. One derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .
- Adenosine Antagonist Research : Another investigation focused on the adenosine antagonistic properties of thiadiazole benzamides, revealing that certain modifications led to enhanced receptor binding affinity, with K(i) values as low as 20 nM for specific analogs .
- Antimicrobial Efficacy : A comparative analysis demonstrated that certain thiadiazole compounds exhibited MIC values lower than standard treatments like ciprofloxacin, suggesting their potential as effective antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit notable anticancer effects. N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been evaluated for its potential against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 2.41 | Inhibition of EGFR/HER-2 kinase activity |
| H1975 (Lung) | 1.50 | Targeting dual pathways for enhanced efficacy |
The compound's effectiveness varies across different cancer types, showing particularly strong activity against breast and lung cancer cell lines.
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32.6 µg/mL | Higher than itraconazole (47.5 µg/mL) |
| Escherichia coli | 40.0 µg/mL | Comparable to standard antibiotics |
| Aspergillus niger | 25.0 µg/mL | Effective against fungal strains |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Studies
A series of novel thiadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Efficacy
Research on 2-amino-1,3,4-thiadiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of the benzamide derivative contributes to its enhanced activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and thioether group serve as reactive sites for nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Thiadiazole ring substitution | Amines, alcohols, or thiols in basic media | Replacement of the sulfur atom or substituents on the thiadiazole ring | |
| Thioether oxidation | H₂O₂ in acetic acid | Conversion of thioether (-S-) to sulfone (-SO₂-) |
Example : Treatment with H₂O₂ in acetic acid oxidizes the thioether to a sulfone derivative, enhancing electrophilicity for downstream reactions.
Oxidation and Reduction Reactions
Functional groups undergo redox transformations:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Amide reduction | LiAlH₄ in dry ether | Reduction of benzamide to benzylamine | |
| Thiadiazole ring oxidation | KMnO₄ in acidic conditions | Ring cleavage or formation of sulfonic acid derivatives |
Key Insight : LiAlH₄ selectively reduces the amide group without affecting the thiadiazole ring.
Hydrolysis Reactions
The benzamide and thioether groups are susceptible to hydrolysis:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis of amide | HCl/H₂O, reflux | Cleavage to benzoic acid and amine derivatives | |
| Alkaline hydrolysis of thioether | NaOH, aqueous ethanol | Cleavage of thioether to thiol and ketone |
Note : Hydrolysis rates depend on pH and temperature, with optimal yields achieved under reflux.
Electrophilic Aromatic Substitution
The benzamide moiety participates in electrophilic reactions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups at aromatic positions | |
| Sulfonation | H₂SO₄, SO₃ | Formation of sulfonic acid derivatives |
Regioselectivity : Electron-withdrawing groups on the benzamide direct substitution to meta positions.
Cyclization and Ring-Opening Reactions
The thiadiazole core enables cyclization or ring modification:
Example : Reaction with hydrazine breaks the thiadiazole ring, yielding intermediates for further functionalization .
Analytical Methods for Reaction Monitoring
Techniques used to characterize reaction pathways:
Factors Influencing Reaction Outcomes
Q & A
Q. Validation :
- Purity : Thin-layer chromatography (TLC) and melting point analysis .
- Structural Confirmation : IR (amide C=O stretch at ~1650–1670 cm⁻¹), ¹H/¹³C NMR (amide NH at δ 10–12 ppm, thiadiazole protons at δ 7–8 ppm), and mass spectrometry (e.g., molecular ion peaks matching calculated m/z) .
Basic: What in vitro assays are recommended for preliminary anticancer screening of this compound?
Answer:
- MTT Assay : Evaluate cytotoxicity against human cancer cell lines (e.g., SK-MEL-2, HL-60, HeLa, MCF-7) and compare GI₅₀ values to standard drugs like Adriamycin .
- Selectivity Testing : Include normal cell lines (e.g., MCF-10A) to assess therapeutic index .
- Protocol : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide at 24–72 hr exposure, with absorbance measured at 570 nm .
Advanced: How can structure-activity relationships (SAR) guide optimization for enhanced anticancer activity?
Answer:
Key SAR insights include:
- Thiadiazole Core : Essential for binding to enzymatic targets (e.g., 15-lipoxygenase) via sulfur and nitrogen interactions .
- Benzamide Substituents : Electron-withdrawing groups (e.g., nitro, cyano) on the benzene ring improve cytotoxicity by enhancing electrophilicity .
- Phenethylamino Side Chain : Modulating hydrophobicity improves membrane permeability; bulkier groups may hinder binding .
Q. Methodology :
- Synthesize derivatives with systematic substitutions (e.g., 7a–7l series) .
- Compare IC₅₀ values across cell lines and perform molecular docking (e.g., using Schrödinger Suite) to predict binding affinities .
Advanced: How are computational methods applied to predict ADMET properties and mechanisms?
Answer:
- ADMET Prediction : Use QikProp v3.5 to assess parameters like LogP (optimal range: 2–3), Caco-2 permeability (>25 nm/s), and cytochrome P450 inhibition .
- Molecular Docking : Simulate binding to targets (e.g., 15-lipoxygenase, tubulin) using Glide XP. Focus on hydrogen bonding with catalytic residues (e.g., His361, Gln548) and hydrophobic pockets .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Variability : Standardize protocols (e.g., cell density, serum concentration) to minimize discrepancies. For example, antioxidant activity measured via ABTS•⁺ scavenging in may conflict with cytotoxicity data in due to redox interference .
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and confirm efficacy thresholds.
Methodological: What strategies improve yield in microwave-assisted synthesis?
Answer:
- Solvent-Free Conditions : Reduce side reactions and enhance reaction rates .
- Catalyst Optimization : Phosphorus oxychloride or triethylamine improves cyclization efficiency .
- Temperature Control : Maintain 80–100°C to prevent decomposition of heat-labile intermediates .
Basic: How is antioxidant activity evaluated for thiadiazole derivatives?
Answer:
- ABTS•⁺ Scavenging : Prepare radical cation solution (7 mM ABTS, 2.45 mM potassium persulfate), incubate with test compound, and measure absorbance at 734 nm. Compare to Trolox standards .
- IC₅₀ Calculation : Use linear regression to determine the concentration required for 50% radical scavenging .
Advanced: What experimental designs elucidate pro-apoptotic mechanisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
